5-METHYL-1H-INDAZOLE-7-CARBONITRILE
Description
5-Methyl-1H-indazole-7-carbonitrile is a heterocyclic compound featuring an indazole core substituted with a methyl group at position 5 and a nitrile group at position 6. Indazoles are aromatic bicyclic structures with applications in pharmaceuticals, agrochemicals, and materials science. While specific data on this compound are absent in the provided evidence, structural analogs in the literature offer insights into its comparative properties .
Properties
CAS No. |
1360884-92-9 |
|---|---|
Molecular Formula |
C9H7N3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
5-methyl-1H-indazole-7-carbonitrile |
InChI |
InChI=1S/C9H7N3/c1-6-2-7(4-10)9-8(3-6)5-11-12-9/h2-3,5H,1H3,(H,11,12) |
InChI Key |
GCFACGWYGHGTHX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)C#N)NN=C2 |
Canonical SMILES |
CC1=CC2=C(C(=C1)C#N)NN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Bromo-7-methylindole (Intermediate)
A closely related intermediate, 5-bromo-7-methylindole, has been prepared via a three-step process starting from 4-bromo-2-methylaniline. This method involves:
Step 1: Iodination
Reacting 4-bromo-2-methylaniline with an iodine reagent (e.g., N-iodosuccinimide) in a suitable solvent to yield an iodinated intermediate.Step 2: Sonogashira Coupling
Coupling the iodinated intermediate with trimethylsilylacetylene in the presence of Pd(PPh3)2Cl2, CuI, and triethylamine under nitrogen atmosphere.Step 3: Cyclization
Treating the coupled product with potassium tert-butoxide in N-methylpyrrolidone (NMP) at 60 °C for 2 hours to induce ring closure, yielding 5-bromo-7-methylindole.
| Step | Product | Yield (%) | Key Characterization Data |
|---|---|---|---|
| 1 | Iodinated intermediate | Not specified | - |
| 2 | Coupled intermediate | 92 | MS (M+1): 282, 284; 1H NMR (400 MHz, CDCl3): δ 7.30, 7.12, 4.20, 2.12, 0.27 |
| 3 | 5-Bromo-7-methylindole | 75-79.5 | MS (M+1): 210, 212; 1H NMR (400 MHz, CDCl3): δ 8.10, 7.63, 7.22, 7.12, 6.51, 2.47 |
This method provides a robust route to the methyl-substituted indole core, which can be further elaborated to indazole derivatives.
Cyclocondensation and Functionalization to Indazole Derivatives
The formation of indazole rings, including 5-methyl substituted variants, often involves cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds or hydrazine derivatives with substituted anilines.
Cyclocondensation Method :
Reaction of 1,3-dicarbonyl compounds with hydrazine or hydrazinylbenzoic acid in methanol under acidic conditions (diluted sulfuric acid) at room temperature leads to the formation of indazole derivatives. This method has been used to prepare various substituted indazoles with good yields.Microwave-assisted coupling :
Coupling of 3-bromo-1H-indazole with arylboronic acids under microwave irradiation yields 3-aryl-1H-indazole derivatives efficiently, which can be adapted for methyl and nitrile substitutions on the indazole ring.
Summary Table of Preparation Methods
Research Findings and Notes
- The iodination and Sonogashira coupling steps are critical for introducing the alkyne functionality that enables subsequent cyclization to the indole core.
- The cyclization step requires strong base and high boiling solvent (NMP) to proceed efficiently.
- Cyclocondensation methods provide a mild and versatile approach to indazole ring formation, adaptable to various substitutions including methyl and nitrile groups.
- Microwave-assisted methods can accelerate coupling reactions, improving yields and reducing reaction times.
- Purification typically involves silica gel column chromatography to isolate the target compound with high purity.
- Analytical data such as mass spectrometry and proton NMR confirm the structure and substitution pattern of intermediates and final products.
Chemical Reactions Analysis
1H-Indazole-7-carbonitrile,5-methyl- undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide. These reactions typically target the methyl group, converting it to a carboxylic acid .
-
Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst. This process reduces the nitrile group to an amine .
-
Substitution: : The nitrile group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of esters or amides .
-
Cyclization: : The compound can participate in cyclization reactions to form more complex heterocyclic structures. These reactions often involve the use of strong acids or bases as catalysts .
Scientific Research Applications
1H-Indazole-7-carbonitrile,5-methyl- has a wide range of applications in scientific research:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
-
Biology: : In biological research, the compound is used to study enzyme inhibition and receptor binding. Its ability to interact with various biological targets makes it a valuable tool in pharmacology .
-
Medicine: : The compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells by targeting specific molecular pathways .
-
Industry: : In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 1H-Indazole-7-carbonitrile,5-methyl- involves its interaction with specific molecular targets:
-
Enzyme Inhibition: : The compound can inhibit enzymes by binding to their active sites. This interaction prevents the enzymes from catalyzing their respective reactions, leading to a decrease in cellular activity .
-
Receptor Binding: : The compound can also bind to receptors on the cell surface, blocking the binding of natural ligands. This action modulates cellular signaling pathways and affects various physiological processes .
-
Molecular Pathways: : The compound’s effects on molecular pathways are mediated through its interactions with proteins and nucleic acids. These interactions can lead to changes in gene expression and protein synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-methyl-1H-indazole-7-carbonitrile to three classes of analogs from the evidence: pyrazole-carbonitriles , indole derivatives , and imidazole-indole hybrids . Key differences in core structure, substituent effects, and physicochemical properties are highlighted.
Table 1: Structural and Functional Comparison
Core Heterocycle and Reactivity
- Indazole vs. Pyrazole (Compound 21): Indazoles are bicyclic (benzene fused to pyrazole), offering greater aromatic stability than monocyclic pyrazoles. The nitrile group in pyrazole-4-carbonitrile () participates in hydrogen bonding via its amino substituents, whereas the indazole analog’s nitrile at C7 may exhibit stronger electron-withdrawing effects due to the fused aromatic system .
Indazole vs. Indole (Compounds 47–49, 4) :
Indoles (benzene fused to pyrrole) lack the pyrazole-like N–N bond, reducing their electrophilicity. Substituents like halogens (-Cl, -Br) and methoxy (-OCH₃) in indole derivatives () enhance lipophilicity, whereas the nitrile in this compound could improve solubility in polar solvents .
Substituent Effects on Physicochemical Properties
- Nitrile Position: In pyrazole-4-carbonitrile (), the nitrile at C4 is adjacent to a carbonyl group, stabilizing resonance structures.
Methyl vs. Bulky Substituents : The methyl group at C5 in the target compound is less sterically hindered than the benzyl-imidazole substituents in indole derivatives (), which exhibit lower melting points (e.g., 65–66°C for compound 49) due to disrupted packing .
Q & A
What are the established synthetic routes for 5-Methyl-1H-indazole-7-carbonitrile, and what are their key experimental considerations?
Basic Research Question
The synthesis of this compound typically involves cyclization and functionalization steps. A common approach is the reaction of substituted indazole precursors with nitrile sources under reflux conditions. For example, a mixture of 3-formyl-1H-indole-2-carboxylic acid derivatives and nitrile-containing reagents (e.g., malononitrile) in acetic acid, catalyzed by sodium acetate, yields indazole-carbonitrile analogs after refluxing for 3–5 hours . Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) or acetic acid improve reaction efficiency.
- Purification : Recrystallization from DMF/acetic acid mixtures enhances purity .
- Yield optimization : Reaction times >5 hours may reduce yields due to side reactions. Reported yields range from 70% to 85% under optimized conditions .
How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing derivatives of this compound?
Advanced Research Question
Contradictions in spectroscopic data often arise from tautomerism, solvent effects, or impurities. Methodological strategies include:
- Iterative validation : Cross-check NMR/IR results with computational predictions (e.g., DFT-calculated chemical shifts) to identify discrepancies .
- Multi-technique analysis : Combine XRD for structural confirmation with mass spectrometry to validate molecular weight .
- Dynamic NMR studies : Resolve tautomeric equilibria by analyzing temperature-dependent NMR spectra .
For example, conflicting IR peaks for C≡N stretches (2240 cm⁻¹ vs. 2200 cm⁻¹) may indicate solvent polarity effects, requiring comparative analysis in DMSO vs. chloroform .
What computational chemistry approaches are suitable for predicting the electronic properties of this compound?
Basic Research Question
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used to model electronic properties. Key steps:
- Geometry optimization : Use a 6-311G(d,p) basis set to minimize energy.
- Exchange-correlation functionals : Incorporate exact exchange terms to improve accuracy in predicting HOMO-LUMO gaps and dipole moments .
- Solvent modeling : Apply the Polarizable Continuum Model (PCM) to simulate solvent effects on reactivity .
Software tools like Gaussian or ORCA are recommended, with validation against experimental UV-Vis spectra .
In crystallographic studies, how do you address challenges in refining disordered structures of this compound?
Advanced Research Question
Disorder in crystal structures (e.g., methyl group rotation) can be managed using:
- SHELX software : Apply restraints (e.g., DFIX, SIMU) to thermal parameters and bond distances during refinement .
- Twinned data analysis : Use HKLF 5 format in SHELXL to handle twinning, particularly for monoclinic systems .
- Comparative modeling : Reference similar indazole derivatives (e.g., 1-Methyl-1H-indazole-5-carbohydrazide) to guide occupancy refinement .
How can researchers balance open data sharing with privacy concerns when publishing biological assay data for this compound derivatives?
Advanced Research Question
Ethical data sharing requires:
- De-identification : Remove patient-specific metadata from clinical datasets while retaining structural-activity relationships .
- Controlled access : Use repositories like Zenodo or EBI BioStudies, which enforce GDPR compliance via data-use agreements .
- Informed consent : Explicitly state data-sharing intentions in consent forms, allowing participants to opt out of public deposition .
What strategies improve the purity of this compound during large-scale synthesis?
Basic Research Question
Critical parameters include:
- Solvent gradient recrystallization : Start with DMF at 100°C, then gradually add acetic acid to induce crystallization .
- Chromatography : Use silica gel columns with ethyl acetate/hexane (3:7) for intermediate purification .
- In-process monitoring : Employ HPLC (C18 column, acetonitrile/water mobile phase) to track purity >98% .
How do tautomeric forms of this compound influence its reactivity in cross-coupling reactions?
Advanced Research Question
The 1H-indazole tautomer dominates in solution, but the 3H-form may appear under acidic conditions. Reactivity impacts include:
- Buchwald-Hartwig amination : The 1H-tautomer favors Pd-catalyzed C–N coupling at the 7-position due to electron-withdrawing nitrile stabilization .
- Suzuki-Miyaura reactions : Tautomer equilibrium shifts in basic media (e.g., K₂CO₃) can alter regioselectivity. Computational modeling (DFT) predicts transition states to guide condition optimization .
What are the limitations of current DFT methods in modeling the photophysical properties of this compound?
Advanced Research Question
Standard functionals (e.g., B3LYP) often underestimate charge-transfer excitations. Solutions include:
- Range-separated functionals : Use CAM-B3LYP or ωB97XD for improved excited-state accuracy .
- Solvent cavity adjustments : Tune PCM parameters to match experimental dielectric constants (e.g., ε=46.7 for DMSO) .
- Benchmarking : Validate against time-resolved fluorescence data to correct for systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
